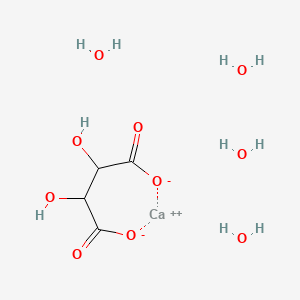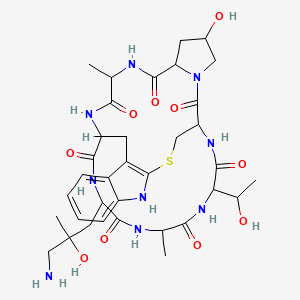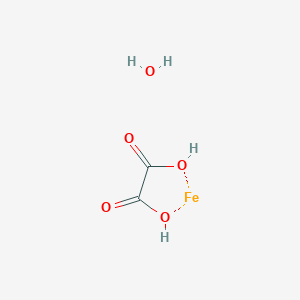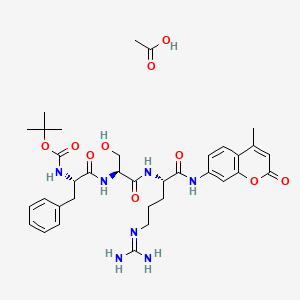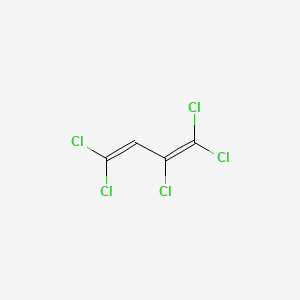
1,1,2,4,4-Pentachloro-1,3-butadiene, 95%, stabilized with 0.1% BHT
Vue d'ensemble
Description
1,1,2,4,4-Pentachloro-1,3-butadiene is a halogenated organic compound with the molecular formula C4HCl5. It is a colorless to pale yellow liquid with a characteristic odor. This compound is stabilized with 0.1% butylated hydroxytoluene (BHT) to prevent degradation. It is primarily used as an intermediate in the synthesis of other chemicals and has applications in various industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,2,4,4-Pentachloro-1,3-butadiene can be synthesized through the chlorination of 1,3-butadiene. The reaction involves the addition of chlorine to 1,3-butadiene under controlled conditions to achieve the desired level of chlorination. The reaction is typically carried out in the presence of a catalyst and at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
In industrial settings, the production of 1,1,2,4,4-pentachloro-1,3-butadiene involves large-scale chlorination processes. The process is optimized to maximize yield and minimize the formation of by-products. The use of continuous flow reactors and advanced separation techniques ensures the efficient production of high-purity 1,1,2,4,4-pentachloro-1,3-butadiene.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,2,4,4-Pentachloro-1,3-butadiene undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Addition Reactions: It can participate in addition reactions with nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Catalysts: Catalysts such as Lewis acids can be used to facilitate the reactions.
Solvents: Reactions are typically carried out in organic solvents like dichloromethane or chloroform.
Major Products Formed
The major products formed from the reactions of 1,1,2,4,4-pentachloro-1,3-butadiene depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines can lead to the formation of amine derivatives, while addition reactions with thiols can produce thioether derivatives.
Applications De Recherche Scientifique
1,1,2,4,4-Pentachloro-1,3-butadiene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of specialty chemicals, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of 1,1,2,4,4-pentachloro-1,3-butadiene involves its interaction with nucleophiles and electrophiles. The compound’s multiple chlorine atoms make it highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the interacting species.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,3,4,4-Pentachloro-1,3-butadiene: Similar in structure but differs in the position of chlorine atoms.
Hexachloro-1,3-butadiene: Contains an additional chlorine atom compared to 1,1,2,4,4-pentachloro-1,3-butadiene.
1,2,3,4,4-Pentachloro-1,3-butadiene-1-carbonitrile: Contains a nitrile group in addition to the chlorine atoms.
Uniqueness
1,1,2,4,4-Pentachloro-1,3-butadiene is unique due to its specific arrangement of chlorine atoms, which imparts distinct reactivity and chemical properties. This makes it valuable for specific applications where other similar compounds may not be suitable.
Propriétés
IUPAC Name |
1,1,2,4,4-pentachlorobuta-1,3-diene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl5/c5-2(4(8)9)1-3(6)7/h1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFBDVFCOCLEFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(Cl)Cl)C(=C(Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80943961 | |
| Record name | 1,1,2,4,4-Pentachlorobuta-1,3-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80943961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21400-41-9, 55880-77-8 | |
| Record name | 1,3-Butadiene, 1,1,2,4,4-pentachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021400419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Butadiene, pentachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055880778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,2,4,4-Pentachlorobuta-1,3-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80943961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,2,4,4-pentachlorobuta-1,3-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(morpholin-4-yl)-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one](/img/structure/B6354733.png)

![4-METHYL-5-[4-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,4-TRIAZOLE-3-THIONE](/img/structure/B6354741.png)

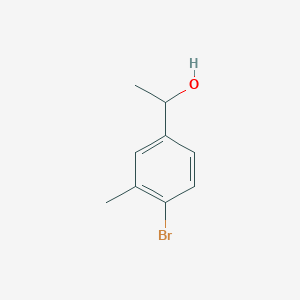
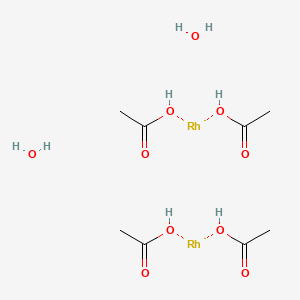
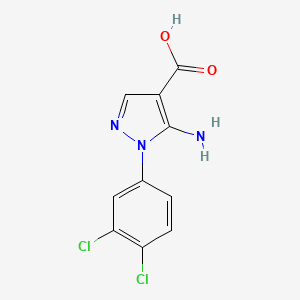
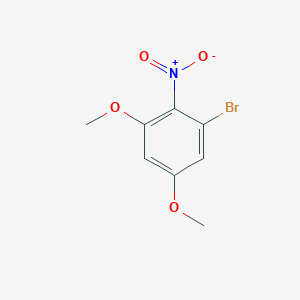
![acetic acid;(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B6354782.png)
